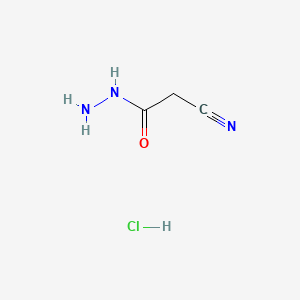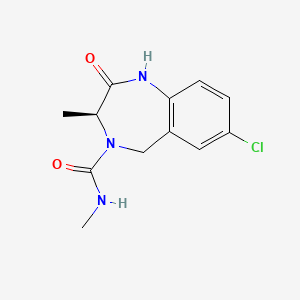
Cyacetacide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyacetacide hydrochloride, also known as cyanoacetohydrazide hydrochloride, is a biochemical compound with the molecular formula C3H5N3O.HCl and a molecular weight of 135.55 g/mol . It is a derivative of cyanoacetic acid hydrazide and is known for its antibacterial and anthelmintic properties . This compound has been used in the past as an anti-tuberculosis agent and is currently used in Russia for the treatment of various forms of tubercular lesions of the eye .
Métodos De Preparación
Cyacetacide hydrochloride can be synthesized by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in alcohol . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Cyacetacide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
Cyacetacide hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cyacetacide hydrochloride involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. It targets specific molecular pathways in the bacteria, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to exert its effects through multiple mechanisms .
Comparación Con Compuestos Similares
Cyacetacide hydrochloride is similar to other cyanoacetohydrazides, such as cyanoacetic acid hydrazide and cyanoacetylhydrazide . it is unique in its specific antibacterial and anthelmintic properties, making it particularly useful in the treatment of tubercular lesions. Other similar compounds include thiadiazole, oxadiazole, and various fused heterocycles, which are also used in the synthesis of biologically active compounds .
Propiedades
Número CAS |
5897-13-2 |
|---|---|
Fórmula molecular |
C3H6ClN3O |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
2-cyanoacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H |
Clave InChI |
CEOVDOULQCPTMU-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)











